molecular formula C21H18N4O4 B11362888 N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide

N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide

Cat. No.: B11362888
M. Wt: 390.4 g/mol
InChI Key: AIILCGLWCDPZRJ-UHFFFAOYSA-N
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Description

N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide is a complex organic compound that features a unique combination of isoindoline and oxadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide typically involves multi-step organic reactions. The process may start with the preparation of the isoindoline and oxadiazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include acyl chlorides, amines, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form new derivatives.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, including temperature, solvent, and catalyst choice.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes or activation of signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)butanamide: Lacks the oxadiazole moiety, which may affect its biological activity.

    4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide: Does not contain the isoindoline structure, potentially altering its chemical properties.

Uniqueness

N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide is unique due to the combination of isoindoline and oxadiazole moieties, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C21H18N4O4

Molecular Weight

390.4 g/mol

IUPAC Name

N-(2-methyl-1,3-dioxoisoindol-5-yl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide

InChI

InChI=1S/C21H18N4O4/c1-25-20(27)15-11-10-14(12-16(15)21(25)28)22-17(26)8-5-9-18-23-19(24-29-18)13-6-3-2-4-7-13/h2-4,6-7,10-12H,5,8-9H2,1H3,(H,22,26)

InChI Key

AIILCGLWCDPZRJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)CCCC3=NC(=NO3)C4=CC=CC=C4

Origin of Product

United States

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